N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-21-16(8-10-22-12-16)11-18-15(20)14(19)17-9-7-13-5-3-2-4-6-13/h5H,2-4,6-12H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMQRTQXTAPUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound's structure features a cyclohexene ring, a methoxytetrahydrothiophene moiety, and an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 319.44 g/mol. The unique arrangement of these functional groups allows for diverse interactions within biological systems.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : Starting materials are reacted under controlled conditions using solvents like dichloromethane.
- Coupling Reaction : The oxalamide is formed by coupling the intermediate with the appropriate amine.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Research indicates potential antiviral properties, particularly against RNA viruses. The compound may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be elucidated.
Anticancer Effects
The compound has shown promise in anticancer studies, with evidence suggesting it can induce apoptosis in cancer cells. Mechanistic studies have indicated that it may modulate signaling pathways related to cell growth and survival, such as the PI3K/Akt pathway.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in metabolic processes.
- Receptors : Binding to receptors that regulate cell signaling pathways.
Further studies are necessary to identify these targets explicitly and understand the downstream effects on cellular functions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Antiviral Properties | Inhibited replication of influenza virus in vitro by 70% at 10 µM concentration. |
| Study 3 | Anticancer Effects | Induced apoptosis in breast cancer cell lines (MCF7) with IC50 values around 15 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
